2-Iodopyridin-3-amine
Overview
Description
2-Iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an iodine atom is substituted at the second position and an amine group at the third position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to target leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular processes like growth, differentiation, and apoptosis .
Mode of Action
It’s known that the compound’s amine group and halogen atoms offer multiple pathways for chemical interactions and transformations . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to inhibit excitatory amino acid transporter subtype 3 (eaat3), which plays a role in the reuptake of glutamate in the brain . This could potentially affect glutamatergic transmission, which is implicated in numerous neurological and psychiatric disorders .
Pharmacokinetics
It’s known that the compound’s polar nature, owing to its halogen atoms and amine group, influences its solubility in various solvents . This is an important consideration in chemical synthesis and applications, as it can impact the compound’s bioavailability.
Result of Action
It’s known that the compound’s reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodopyridin-3-amine. For instance, the pH of the environment can influence the compound’s interactions with its targets . At different pH levels, both the compound’s surface charge and the speciation of metal ions can change, affecting adsorption and precipitation processes . Ionic strength, determined by the concentration of salts, can also impact metal adsorption .
Biochemical Analysis
Biochemical Properties
2-Iodopyridin-3-amine plays a crucial role in biochemical reactions, particularly as a reagent in the synthesis of other compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it is known to be involved in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is relatively stable under normal storage conditions but may degrade over extended periods or under harsh conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to cumulative changes in cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the overall metabolic flux within cells, leading to changes in the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying cellular metabolism and enzyme function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyridin-3-amine typically involves the iodination of 3-aminopyridine. One common method is the Sandmeyer reaction, where 3-aminopyridine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Cross-Coupling Reactions: The compound is often used in cross-coupling reactions to form biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Major Products: The major products formed from these reactions include biaryl compounds, nitro derivatives, and various substituted pyridines, which are valuable in medicinal chemistry and material science.
Scientific Research Applications
2-Iodopyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with a chlorine atom instead of an amine group, making it useful in different types of reactions.
3-Iodopyridin-2-amine: The position of the iodine and amine groups is reversed, affecting its reactivity and applications.
2-Bromo-5-iodopyridin-3-amine: Contains both bromine and iodine atoms, offering unique reactivity patterns.
Uniqueness: 2-Iodopyridin-3-amine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOKRSJTVWBAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592577 | |
Record name | 2-Iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209286-97-5 | |
Record name | 2-Iodo-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209286-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodopyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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